molecular formula C25H17N3O3S B2806810 N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 477545-71-4

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2806810
CAS No.: 477545-71-4
M. Wt: 439.49
InChI Key: GSJFGARWWTZFIH-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₅H₁₇N₃O₃S
Average Mass: 439.489 g/mol
Key Structural Features:

  • A 1,3-thiazole ring substituted at position 4 with a 4-biphenyl group.
  • An acetamide bridge at position 2 of the thiazole, linked to a 1,3-dioxoisoindole moiety.
  • The isoindole-dione group provides hydrogen-bonding capability via its carbonyl groups, while the biphenyl substituent enhances hydrophobic interactions .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S/c29-22(14-28-23(30)19-8-4-5-9-20(19)24(28)31)27-25-26-21(15-32-25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJFGARWWTZFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the isoindoline and thiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Post-Synthetic Reactivity

The compound’s functional groups enable further transformations:

Acetamide Hydrolysis

  • Reaction : Acidic or basic hydrolysis of the acetamide group.

    • Conditions : 6M HCl (reflux) or NaOH (aqueous, 80°C).

    • Outcome : Cleavage of the amide bond to yield 2-amino-1,3-thiazole and isoindole-dione-carboxylic acid derivatives .

Thiazole Ring Modifications

  • Electrophilic Substitution : Bromination or nitration at the thiazole’s C5 position using Br₂/FeBr₃ or HNO₃/H₂SO₄ .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ to extend the biphenyl system.

Isoindole-Dione Reactivity

  • Nucleophilic Attack : Reacts with amines (e.g., hydrazine) to open the isoindole ring, forming substituted phthalhydrazides .

  • Reduction : LiAlH₄ reduces the dione to a diol, altering the electron-withdrawing properties of the side chain.

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 250°C, releasing CO and biphenyl fragments (TGA data) .

  • Photolytic Cleavage : UV exposure (254 nm) in solution induces C–N bond cleavage in the thiazole-acetamide linkage .

Research Findings

  • Biological Activity Modulation : Modifying the isoindole-dione group enhances binding to anti-apoptotic proteins (e.g., Bcl-2), as demonstrated in cytotoxicity assays .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups on the isoindole improve metabolic stability.

    • Hydrophobic biphenyl groups increase membrane permeability .

Reaction Optimization Challenges

  • Steric Hindrance : Bulky biphenyl and isoindole groups slow nucleophilic substitutions; microwave-assisted synthesis improves yields.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reaction conditions .

Key Citations :

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit anticancer activities. The thiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. In particular, studies have shown that compounds similar to N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can effectively target cancer pathways and reduce cell proliferation in breast and colon cancer models .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain thiazole-based compounds exhibit significant inhibition of bacterial growth and biofilm formation . This suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research into related thiazole compounds indicates their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Drug Development

This compound serves as a promising scaffold for the design of new drugs. The structural diversity provided by the thiazole and isoindolinone rings allows for modifications that can enhance potency and selectivity towards specific biological targets.

Screening Libraries

This compound is included in various screening libraries aimed at identifying novel drug candidates for diseases such as cancer and infectious diseases. Its inclusion in libraries focused on anticancer agents emphasizes its relevance in ongoing drug discovery efforts .

Case Studies

Case Study 1: Anticancer Screening
A study investigated the anticancer efficacy of several thiazole derivatives against colon adenocarcinoma cell lines. Among the tested compounds, those with structural similarities to this compound exhibited IC50 values significantly lower than standard chemotherapeutics . This highlights the potential of this compound as a lead structure in cancer therapy.

Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial activity of thiazole derivatives against Mycobacterium tuberculosis. Compounds structurally related to this compound showed promising results with MIC values comparable to existing treatments . This reinforces the compound's potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Compound Name / ID Molecular Weight Key Substituents/Features Synthesis Method Notable Properties
Target Compound (C₂₅H₁₇N₃O₃S) 439.49 Biphenyl-thiazole, isoindole-dione-acetamide Likely hydrazide-phthalic anhydride condensation High hydrophobicity (biphenyl), H-bonding (isoindole-dione)
2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide ~385 Benzothiazole-thioacetamide, isoindole-dione Reflux with phthalic anhydride in acetic acid Thioether linkage may enhance metabolic stability
N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide 301.16 Dichlorophenyl, thiazole Carbodiimide-mediated coupling Chlorine atoms increase lipophilicity; R₂²(8) hydrogen-bonding motif in crystals
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) ~630 Bromophenyl-thiazole, triazole-phenoxymethyl-benzodiazole Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Bromine enhances hydrophobic binding; docking studies suggest strong target interactions
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide ~526 Chlorophenyl, thiazolidinone-thioxo, indole Multi-step cyclization and coupling Thiazolidinone core may confer anti-inflammatory or antimicrobial activity

Crystallographic and Stability Considerations

  • Crystal Packing : The dichlorophenyl-thiazole analog () forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), which stabilize the crystal lattice. The target compound’s biphenyl and isoindole-dione groups likely promote π-π stacking and H-bonding, respectively, affecting solubility and stability .
  • Stability : Thioacetamide linkages () are prone to oxidation, whereas the target’s acetamide bridge offers greater metabolic stability .

Biological Activity

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound can be characterized by the following properties:

PropertyValue
Molecular Formula C26H20N4OS
Molecular Weight 436.53 g/mol
CAS Number 342592-87-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The structure of thiazoles is known to influence their activity against various pathogens.

  • Mechanism of Action : Thiazole derivatives exhibit antibacterial effects by disrupting bacterial cell wall synthesis and function.
  • Case Studies :
    • A study demonstrated that thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
    • Another investigation revealed that compounds similar to this compound displayed broad-spectrum antifungal activity against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including colon adenocarcinoma (Caco-2) and lung carcinoma (A549).
  • Findings :
    • It demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
    • Structure–activity relationship (SAR) studies suggest that modifications to the thiazole and isoindole moieties enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been documented.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Research Findings : In vitro assays showed that thiazole derivatives could reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentActivity Impact
Thiazole Ring Essential for antimicrobial properties
Isoindole Moiety Enhances anticancer efficacy
Biphenyl Substituent Contributes to overall stability and activity

Q & A

Q. What are the key steps in synthesizing N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. The thiazole core is constructed via cyclization of thiourea derivatives with α-halo ketones, followed by Suzuki-Miyaura coupling to introduce the biphenyl moiety . The isoindole-dione acetamide group is attached via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation . Reaction optimization includes temperature control (e.g., 60–80°C for Suzuki coupling) and solvent selection (e.g., DMF or THF) to enhance yield and purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks, particularly for distinguishing thiazole and isoindole-dione moieties . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes associated with the compound’s structural analogs (e.g., kinase inhibition assays due to the thiazole moiety ). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Dose-response curves (IC₅₀/EC₅₀) should be generated across a log-scale concentration range (e.g., 1 nM–100 µM) .

Advanced Research Questions

Q. How can contradictory bioassay data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific interference (e.g., compound aggregation or fluorescence quenching). Validate results using orthogonal assays (e.g., cell-based vs. biochemical assays) . Perform stability studies (e.g., LC-MS monitoring under assay conditions) to rule out degradation . Cross-reference with structural analogs to identify activity trends influenced by substituents .

Q. What computational strategies are effective for predicting biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases, prioritizing targets with high complementarity to the isoindole-dione’s planar structure . Molecular dynamics simulations (GROMACS/AMBER) assess binding stability over 100+ ns trajectories . Pharmacophore modeling (e.g., Schrödinger Phase) identifies essential interactions, such as hydrogen bonds between the acetamide group and catalytic residues .

Q. How can crystallography studies optimize the compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves conformational details, such as torsion angles between the biphenyl and thiazole groups . Hydrogen-bonding patterns (e.g., between isoindole-dione carbonyls and water molecules) are analyzed using Mercury software to guide solubility improvements . Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) to validate electronic properties .

Q. What experimental design principles apply to optimizing reaction yields?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling), solvent polarity (DMF vs. toluene), and temperature . Use LC-MS to monitor intermediates and identify side reactions (e.g., thiazole ring oxidation) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances final purity .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Methodological Answer : Administer the compound intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Assess metabolic stability via liver microsome assays (human/rodent) to identify major Phase I metabolites .

Data Analysis & Validation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Profile cytotoxicity in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to differentiate tissue-specific effects. Use synergy analysis (CompuSyn software) to evaluate combinatorial effects with standard chemotherapeutics. Confirm mechanism via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. What strategies validate hydrogen-bonding interactions in crystallography studies?

  • Methodological Answer :
    Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts. Validate hydrogen bonds by comparing donor-acceptor distances (≤3.5 Å) and angles (≥120°) with Etter’s criteria . Use temperature-dependent NMR to study solution-state interactions (e.g., chemical shift perturbations in DMSO-d₆) .

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